1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone
Overview
Description
1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of the iodo group and the ethanone moiety in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the iodination of 6-methyl-1H-indazole followed by the introduction of the ethanone group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Oxidation Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and molecular targets.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules for research and development purposes.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets in the body. The iodo group and the indazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit certain enzymes or activate specific receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone can be compared with other similar compounds, such as:
3-Iodo-1-methyl-1H-indazol-6-amine: This compound has a similar indazole core but differs in the functional groups attached to it.
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone: This compound has a methoxy group instead of a methyl group, which may result in different chemical and biological properties.
1-(3-Iodo-1H-indazol-1-yl)ethanone: This compound lacks the methyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-iodo-6-methylindazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c1-6-3-4-8-9(5-6)13(7(2)14)12-10(8)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAZEINJZCFSOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2C(=O)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249825 | |
Record name | Ethanone, 1-(3-iodo-6-methyl-1H-indazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001249825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788044-04-1 | |
Record name | Ethanone, 1-(3-iodo-6-methyl-1H-indazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(3-iodo-6-methyl-1H-indazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001249825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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